Cas no 1609267-04-0 (3-Bromo-N-(2-biphenylyl)carbazole)

3-Bromo-N-(2-biphenylyl)carbazole Chemical and Physical Properties
Names and Identifiers
-
- 3-bromo-N-(2-biphenylyl)carbazole
- 3-Bromo-9-([1,1'-biphenyl]-2-yl)carbazole
- 9-([1,1'-Biphenyl]-2-yl)-3-bromo-9H-carbazole
- C1(=C(C=CC=C1)N1C2=CC=CC=C2C=2C=C(C=CC1=2)Br)C1=CC=CC=C1
- SCHEMBL18918088
- F18781
- 1609267-04-0
- CS-0161041
- AKOS037648925
- DB-108342
- 9-{[1,1'-biphenyl]-2-yl}-3-bromocarbazole
- 3-bromo-9-(2-phenylphenyl)carbazole
- 3-romo-9-([1,1'-iphenyl]-2-l)carbazole
- BS-16040
- MFCD30536717
- 9-[1,1-Biphenyl]-2-yl-3-Bromo-9H-Carbazole
- 1609267-58-4
- 3-Bromo-N-(2-biphenylyl)carbazole
-
- MDL: MFCD30536717
- Inchi: 1S/C24H16BrN/c25-18-14-15-24-21(16-18)20-11-5-7-13-23(20)26(24)22-12-6-4-10-19(22)17-8-2-1-3-9-17/h1-16H
- InChI Key: JDGDLKDQACLMQC-UHFFFAOYSA-N
- SMILES: BrC1=CC=C2C(=C1)C1C=CC=CC=1N2C1=CC=CC=C1C1C=CC=CC=1
Computed Properties
- Exact Mass: 397.04661 g/mol
- Monoisotopic Mass: 397.04661 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 26
- Rotatable Bond Count: 2
- Complexity: 473
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 398.3
- XLogP3: 7.3
- Topological Polar Surface Area: 4.9
3-Bromo-N-(2-biphenylyl)carbazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM429932-1g |
3-bromo-N-(2-biphenylyl)carbazole |
1609267-04-0 | 95%+ | 1g |
$*** | 2023-03-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1231681-250mg |
3-Bromo-n-(2-biphenylyl)carbazole |
1609267-04-0 | 98% | 250mg |
¥64.00 | 2023-11-21 | |
abcr | AB495200-250 mg |
3-Bromo-N-(2-biphenylyl)carbazole; . |
1609267-04-0 | 250mg |
€385.80 | 2023-06-15 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IA909-50mg |
3-Bromo-N-(2-biphenylyl)carbazole |
1609267-04-0 | 97% | 50mg |
764.0CNY | 2021-07-17 | |
Chemenu | CM429932-250mg |
3-bromo-N-(2-biphenylyl)carbazole |
1609267-04-0 | 95%+ | 250mg |
$*** | 2023-03-30 | |
Key Organics Ltd | BS-16040-0.25g |
3-Bromo-n-(2-biphenylyl)carbazole |
1609267-04-0 | >97% | 0.25g |
£328.00 | 2025-03-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1231681-1g |
3-Bromo-n-(2-biphenylyl)carbazole |
1609267-04-0 | 98% | 1g |
¥127.00 | 2023-11-21 | |
abcr | AB495200-1 g |
3-Bromo-N-(2-biphenylyl)carbazole; . |
1609267-04-0 | 1g |
€871.60 | 2023-06-15 | ||
eNovation Chemicals LLC | Y1230393-1g |
3-Bromo-n-(2-biphenylyl)carbazole |
1609267-04-0 | 95% | 1g |
$700 | 2024-06-03 | |
Aaron | AR00ARSW-100mg |
3-Bromo-n-(2-biphenylyl)carbazole |
1609267-04-0 | 98% | 100mg |
$5.00 | 2025-02-11 |
3-Bromo-N-(2-biphenylyl)carbazole Related Literature
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1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
Additional information on 3-Bromo-N-(2-biphenylyl)carbazole
Recent Advances in the Study of 3-Bromo-N-(2-biphenylyl)carbazole (CAS: 1609267-04-0) in Chemical Biology and Pharmaceutical Research
The compound 3-Bromo-N-(2-biphenylyl)carbazole (CAS: 1609267-04-0) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
Recent studies have demonstrated that 3-Bromo-N-(2-biphenylyl)carbazole exhibits significant photophysical properties, making it a valuable candidate for organic light-emitting diodes (OLEDs) and other optoelectronic applications. The bromine substitution at the 3-position of the carbazole ring enhances its electron-withdrawing properties, which is crucial for tuning its electronic characteristics. Furthermore, the biphenyl moiety contributes to the compound's rigidity and planar structure, facilitating π-π stacking interactions that are beneficial for charge transport in electronic devices.
In the pharmaceutical domain, preliminary biological evaluations have revealed that 3-Bromo-N-(2-biphenylyl)carbazole shows moderate inhibitory activity against certain kinase targets, particularly those involved in inflammatory pathways. Molecular docking studies suggest that the compound can fit into the ATP-binding pocket of specific kinases, potentially serving as a lead compound for the development of novel anti-inflammatory agents. However, further optimization of its pharmacokinetic properties is required to improve its drug-like characteristics.
The synthesis of 3-Bromo-N-(2-biphenylyl)carbazole typically involves a palladium-catalyzed cross-coupling reaction between 3-bromocarbazole and 2-biphenylyl boronic acid. Recent advancements in catalytic systems have improved the yield and purity of this reaction, making the compound more accessible for research purposes. Additionally, researchers have explored various derivatization strategies to modify the carbazole core, aiming to enhance its biological activity or physical properties for specific applications.
Despite these promising developments, challenges remain in the practical application of 3-Bromo-N-(2-biphenylyl)carbazole. Issues such as its relatively low solubility in aqueous media and potential toxicity profiles need to be addressed through structural modifications or formulation strategies. Current research efforts are focused on overcoming these limitations while maintaining or improving the compound's desirable properties.
In conclusion, 3-Bromo-N-(2-biphenylyl)carbazole represents a versatile molecular scaffold with applications spanning materials science and pharmaceutical research. Continued investigation into its structure-activity relationships and mechanism of action will likely yield valuable insights for both academic and industrial researchers in the chemical biology and pharmaceutical fields.
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